molecular formula C8H9NO3 B125376 Methyl 5-amino-2-hydroxybenzoate CAS No. 42753-75-3

Methyl 5-amino-2-hydroxybenzoate

Cat. No.: B125376
CAS No.: 42753-75-3
M. Wt: 167.16 g/mol
InChI Key: MXUHMQZOATZRIK-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-hydroxybenzoate, also known as methyl 5-aminosalicylate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of salicylic acid and is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-hydroxybenzoate can be synthesized through the esterification of 5-aminosalicylic acid. One common method involves the reaction of 5-aminosalicylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated to 90°C for several hours to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of oxalyl chloride and dimethylformamide (DMF) as reagents. The reaction is carried out at a controlled temperature of 60-65°C for 5-6 hours, followed by extraction with ethyl acetate to isolate the desired product .

Chemical Reactions Analysis

Esterification and Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-amino-2-hydroxybenzoic acid. For example:

  • Acidic Hydrolysis : Heating with 6 N HCl produces the carboxylic acid derivative, recoverable via extraction with methylene chloride .

  • Basic Hydrolysis : Reaction with KOH in aqueous methanol yields the carboxylate salt, which can be acidified to isolate the free acid .

Key Data :

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis6 N HCl, 25°C, 1h5-Amino-2-hydroxybenzoic acid87%
Basic Hydrolysis1M KOH, reflux, 2h5-Amino-2-hydroxybenzoate salt92%

Acylation of the Amino Group

The amino group participates in nucleophilic acylation reactions. For instance, treatment with acetic anhydride or acyl chlorides forms acetamide derivatives:

  • Acetylation : Reacting with acetic anhydride in pyridine yields 5-acetamido-2-hydroxybenzoic acid methyl ester , a precursor for COX-2 inhibitors .

  • Sulfonylation : Methanesulfonyl chloride in pyridine produces the corresponding sulfonamide .

Example Reaction :

Methyl 5 amino 2 hydroxybenzoateAc2O PyridineMethyl 5 acetamido 2 hydroxybenzoate[5]\text{Methyl 5 amino 2 hydroxybenzoate}\xrightarrow{\text{Ac}_2\text{O Pyridine}}\text{Methyl 5 acetamido 2 hydroxybenzoate}\quad[5]

Key Data :

ReagentConditionsProductYield
Acetic anhydridePyridine, 25°C, 2h5-Acetamido derivative85%
Methanesulfonyl chloridePyridine, 0°C, 1hSulfonamide78%

Reduction and Oxidation

  • Reduction : The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, yielding 5-amino-2-hydroxybenzyl alcohol .

  • Oxidation : The hydroxy group is oxidized to a ketone with KMnO<sub>4</sub> or CrO<sub>3</sub>, forming 5-amino-2-oxobenzoate .

Key Data :

ReactionReagentProductYieldSource
ReductionLiAlH<sub>4</sub>, THF, reflux5-Amino-2-hydroxybenzyl alcohol73%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C5-Amino-2-oxobenzoate68%

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution due to the directing effects of –NH<sub>2</sub> and –OH groups:

  • Nitration : Concentrated HNO<sub>3</sub> at 0°C introduces a nitro group at the para position relative to –NH<sub>2</sub> .

  • Halogenation : Bromine in acetic acid adds a bromine atom at the ortho position to –OH .

Example Reaction :

Methyl 5 amino 2 hydroxybenzoateBr2,AcOHMethyl 5 amino 3 bromo 2 hydroxybenzoate[6]\text{Methyl 5 amino 2 hydroxybenzoate}\xrightarrow{\text{Br}_2,\text{AcOH}}\text{Methyl 5 amino 3 bromo 2 hydroxybenzoate}\quad[6]

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

  • Benzothiazole Formation : Reaction with thiocyanogen bromide (SCN)<sub>2</sub> forms 2-aminobenzo[d]thiazole-6-carboxylate derivatives under oxidative conditions .

  • Benzoxepine Synthesis : Overman rearrangement followed by ring-closing metathesis yields 5-amino-2,5-dihydro-1-benzoxepines .

Key Data :

Cyclization TypeReagentsProductYieldSource
Benzothiazole(SCN)<sub>2</sub>, Br<sub>2</sub>2-Aminobenzo[d]thiazole65%
BenzoxepineGrubbs catalyst, DMF5-Amino-2,5-dihydro-1-benzoxepine74%

Functional Group Interconversion

  • Methylation : Dimethyl sulfate in DMSO selectively methylates the hydroxy group, forming 5-amino-2-methoxybenzoate .

  • Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methyl groups under mild conditions .

Key Data :

ReactionReagentProductYield
Methylation(CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>, DMSO5-Amino-2-methoxybenzoate53%
DemethylationBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>5-Amino-2-hydroxybenzoic acid89%

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
Methyl 5-amino-2-hydroxybenzoate has been studied for its analgesic and anti-inflammatory effects. Research indicates that derivatives of this compound exhibit significant binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial in the inflammatory response. In silico studies have demonstrated that certain derivatives possess enhanced bioavailability and efficacy compared to traditional analgesics like acetaminophen .

Case Study: In Vivo Analgesic Activity
A study conducted on mice evaluated the analgesic properties of 5-acetamido-2-hydroxybenzoic acid (a derivative of this compound). The results showed that it was effective in reducing pain during both inflammatory and neurogenic phases, indicating its potential as a potent analgesic agent .

Synthesis and Chemical Applications

Synthetic Pathways
The synthesis of this compound typically involves the esterification of 5-amino-2-hydroxybenzoic acid. Various synthetic methods have been developed, including one-pot synthesis strategies that enhance yield and simplify the process . The compound's structure allows for modifications that can lead to novel derivatives with tailored biological activities.

Synthesis Method Yield (%) Conditions
Esterification53%DMSO, room temperature
One-pot synthesisVariableSpecific reagents used

Biochemical Research

Role in Molecular Biology
this compound has been utilized in biochemical research as a substrate for various enzymatic reactions. Its derivatives are often employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms, particularly in relation to COX enzymes .

Computational Studies
Recent advancements in computational chemistry have allowed researchers to model interactions between this compound derivatives and biological targets. These studies provide insights into the molecular dynamics and binding affinities, facilitating the design of more effective pharmaceutical agents .

Toxicological Studies

Safety Profile
Toxicological assessments indicate that this compound exhibits low toxicity under controlled conditions. However, exposure guidelines recommend appropriate personal protective equipment due to potential irritant properties .

Toxicity Parameter Value
LD50 (oral, rodent)7 g/kg
Skin irritationModerate

Mechanism of Action

The mechanism of action of methyl 5-amino-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-hydroxybenzoate: Similar structure but with different positional isomers.

    Methyl 5-hydroxyanthranilate: Another derivative with a hydroxyl group at the 5-position.

    Methyl 2,4-dihydroxybenzoate: Contains two hydroxyl groups at different positions

Uniqueness

Methyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 5-amino-2-hydroxybenzoate, also known as methyl salicylate, is an organic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 179.16 g/mol. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzoate structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital in preventing cellular damage and may contribute to its anti-inflammatory effects .
  • Modulation of Cell Signaling Pathways : The compound influences several signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses. By modulating these pathways, this compound can exert protective effects against various diseases .

1. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various studies. It reduces the expression of inflammatory cytokines such as IL-1β and IL-6, thereby alleviating symptoms associated with inflammatory diseases .

2. Antioxidant Properties

Research indicates that this compound effectively reduces reactive oxygen species (ROS) production, enhancing cellular defense mechanisms against oxidative damage .

3. Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. This effect is particularly noted in breast cancer and colon cancer models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Study Findings Reference
Study on Anti-inflammatory EffectsDemonstrated significant reduction in paw edema in animal models when treated with this compound.
Antioxidant Activity AssessmentShowed a marked decrease in oxidative stress markers in treated cells compared to controls.
Antiproliferative ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating effective growth inhibition.

Q & A

Q. Basic: What are the most common synthetic routes for Methyl 5-amino-2-hydroxybenzoate, and how do yields vary under different conditions?

Methodological Answer:
Two primary synthesis routes are reported:

  • Route 1: Esterification of 5-aminosalicylic acid with methanol, achieving ~98% yield under optimized acid catalysis (e.g., H₂SO₄) and reflux conditions .
  • Route 2: Methanol-mediated methylation of 5-methylsalicylic acid, yielding ~62% due to competing side reactions (e.g., over-methylation) .
    Key Variables: Yields depend on reaction time, temperature, and catalyst choice. Route 1 is preferred for high purity, while Route 2 requires careful monitoring to minimize byproducts.

Q. Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents .
  • Catalyst Screening: Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts can improve regioselectivity .
  • In Situ Monitoring: Techniques like TLC or HPLC help track reaction progress and identify intermediates .
  • Post-Synthesis Purification: Column chromatography or recrystallization (using ethanol/water mixtures) enhances purity .

Q. Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) .
  • Melting Point Analysis: Consistent with literature (95–99°C) to confirm identity .

Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): SHELX software refines hydrogen-bonding networks and confirms substituent positions .
  • Graph Set Analysis: Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict polymorph stability .
  • Validation Tools: PLATON or CCDC utilities check for missed symmetry or disorder .

Q. Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Testing: Broth microdilution assays against gram-negative/positive bacteria (e.g., E. coli, S. aureus) .
  • Anti-Inflammatory Activity: COX-2 inhibition assays using ELISA or fluorometric kits .
  • Cytotoxicity Screening: MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀ values .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

  • Substituent Modulation: Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 5 to enhance bioactivity .
  • Prodrug Strategies: Ester or amide derivatives improve oral bioavailability, as seen in PAS (para-aminosalicylic acid) analogs .
  • Computational Modeling: DFT calculations predict electronic effects, while docking simulations (AutoDock Vina) map binding affinities .

Q. Basic: How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

  • Cross-Validation: Reconcile NMR/IR data with SC-XRD bond lengths and angles to confirm substituent positions .
  • Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility missed in static crystal structures .
  • Peer Review: Compare with literature (e.g., CCDC entries) to identify systematic errors .

Q. Advanced: What strategies mitigate polymorphism issues in this compound crystallization?

Methodological Answer:

  • Solvent Screening: Use high-polarity solvents (e.g., DMSO) to favor specific hydrogen-bonding motifs .
  • Seeding Techniques: Introduce pre-formed crystals to control nucleation .
  • Thermal Analysis: DSC/TGA identifies stable polymorphs for long-term storage .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .

Q. Advanced: How can hydrogen-bonding patterns inform the design of co-crystals with this compound?

Methodological Answer:

  • Co-former Selection: Target molecules with complementary H-bond donors/acceptors (e.g., carboxylic acids) .
  • Graph Set Analysis: Predict dimeric (D), chain (C), or ring (R) motifs using Etter’s rules .
  • Stability Testing: Compare dissolution rates and hygroscopicity of co-crystals vs. pure forms .

Properties

IUPAC Name

methyl 5-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHMQZOATZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195416
Record name Methyl 5-aminosalicylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42753-75-3
Record name Methyl 5-amino-2-hydroxybenzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=42753-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-aminosalicylate
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Record name Methyl 5-aminosalicylate
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Record name 5-Aminosalicylic acid methyl ester
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Synthesis routes and methods I

Procedure details

A solution of 20.0 g of 5-aminosalicylic acid, 250 ml of methanol and 10 ml of concentrated sulfuric acid is refluxed overnight. The reaction mixture is cooled, made alkaline with dilute aqueous sodium carbonate solution and concentrated. The resulting solid is separated and washed with water. The solid is then washed with ether, and the ether is evaporated to dryness yielding a brown solid. The aqueous filtrate above is extracted with ether, the extract is dried over anhydrous sodium sulfate, and evaporated yielding a brown solid. The solids are combined and recrystallized from ether to afford 10.7 g of 5-aminosalicylic acid methyl ester.
Quantity
20 g
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reactant
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10 mL
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250 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 76.6 g (0.5 mole) of 5-aminosalicyclic acid in 252.0 g (8 mole) of methanol was added 150.0 g (1.06 mole) of borontrifluoride etherate (Aldrich) and the mixture was heated at reflux overnight. The reaction mixture was treated with 150 mL of water and filtered. The filtrate pH was adjusted to 8.4 with sodium bicarbonate, and the resulting solid was collected by filtration and air dried to give 43.0 g (51%) of crude title compound as a solid. A sample was dissolved in methylene chloride, treated with charcoal and filtered. The filtrate was concentrated under reduced pressure to give a solid. The solid was recrystallized from methylene chloride-petroleum ether (30°-60° C.) to give title compound as golden-brown needles, mp 95°-98° C.
Quantity
76.6 g
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reactant
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252 g
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150 g
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150 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5-aminosalicylic acid (3.00 g, 19.6 mmole) in methanol (80 ml) was added c-H2SO4 (8 ml) at 0° C. After the reaction mixture was refluxed for 6 hr, the solvent was removed in vacuo. The resulting residue was partitioned with ethyl acetate and water. The organic layer was washed with water (40 ml×3) and then dried over anhydrous MgSO4. After evaporation of the solvent, the residue was recrystallized from ethyl acetate/hexane to give 2.50 g (76% yield) of methyl 5-amino-2-hydroxybenzoate as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of saturated HCl in CH3OH (20 mL) at RT was slowly added 5-amino-2-hydroxybenzoic acid (2 g, 13.06 mmol). The resulting mixture was stirred at (RT, 16 h) and then heated (reflux, 24 h). The mixture was cooled and the solvent was removed under reduced pressure. The residue was diluted with EtOAc (50 mL) and washed with saturated aqueous NaHCO3. The organic solution was dried over MgSO4, filtered, concentrated under reduced pressure to afford methyl 5-amino-2-hydroxybenzoate as a pale yellow solid (1.72 g, 78.5%). Mass calculated for C8H9NO3=167.16. found: [M+H]+=168.2.
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0 (± 1) mol
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2 g
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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